molecular formula C26H35N3O4 B246833 (4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone

(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone

Cat. No. B246833
M. Wt: 453.6 g/mol
InChI Key: QPZVFGVBNYSKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized using various methods. This compound has shown promising results in various research studies, including its potential use in the treatment of several diseases.

Mechanism of Action

The mechanism of action of (4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is not fully understood. However, it has been suggested that it acts as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been found to interact with various receptors, including the sigma-1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone in lab experiments is its wide range of pharmacological activities. It has been found to have potential use in the treatment of various diseases, including psychiatric disorders. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of (4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone. One of the main areas of research is the optimization of its use in the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments. Furthermore, the development of new synthesis methods for this compound may lead to new pharmacological activities and potential therapeutic uses.

Synthesis Methods

The synthesis of (4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone has been achieved using different methods. One of the most commonly used methods is the reaction of 3-(3,4,5-trimethoxybenzyl)piperidine with 4-phenylpiperazine in the presence of a suitable catalyst. Other methods include the reaction of 4-phenylpiperazine with 1-(3,4,5-trimethoxybenzyl)piperidin-3-one in the presence of a reducing agent.

Scientific Research Applications

(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone has been extensively studied for its potential use in various scientific research applications. It has been found to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of psychiatric disorders, such as depression, anxiety, and schizophrenia.

properties

Molecular Formula

C26H35N3O4

Molecular Weight

453.6 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C26H35N3O4/c1-31-23-16-20(17-24(32-2)25(23)33-3)18-27-11-7-8-21(19-27)26(30)29-14-12-28(13-15-29)22-9-5-4-6-10-22/h4-6,9-10,16-17,21H,7-8,11-15,18-19H2,1-3H3

InChI Key

QPZVFGVBNYSKDW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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